(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid
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Overview
Description
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic hexane framework, combined with a 4-methylbenzenesulfonic acid group. The compound’s distinct structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a difluorinated amine.
Introduction of the sulfonic acid group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes:
Controlled temperature and pressure: To ensure the desired reaction pathway is followed.
Use of catalysts: To enhance reaction rates and selectivity.
Scalable purification techniques: Such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, with reagents like potassium permanganate in an aqueous medium.
Reduction: Often carried out in anhydrous conditions using lithium aluminum hydride in an ether solvent.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield difluorinated ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to:
Bind to enzymes or receptors: Modulating their activity.
Alter biochemical pathways: Affecting cellular processes.
Induce conformational changes: In target molecules, leading to altered function.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane: Without the sulfonic acid group.
4-Methylbenzenesulfonic acid: Without the bicyclic core.
Other difluorinated bicyclic amines: With different substituents.
Uniqueness
The uniqueness of (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid lies in its combination of a difluorinated bicyclic core with a sulfonic acid group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIQVMCYGSRRV-OOLPFSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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